![molecular formula C81H168N2O3 B14359858 Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate CAS No. 93130-10-0](/img/structure/B14359858.png)
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate is a chemical compound known for its unique structure and properties It is composed of two N,N,N-tris(decyl)decan-1-aminium cations and one carbonate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate typically involves the reaction of N,N,N-tris(decyl)decan-1-aminium with a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include decylamine and decyl bromide, which react to form the N,N,N-tris(decyl)decan-1-aminium cation. This cation is then reacted with a carbonate source, such as sodium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aminium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with different functional groups.
科学的研究の応用
Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cell membranes, affecting their structure and function. It may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate include:
- N,N,N-tris(decyl)decan-1-aminium chloride
- N,N,N-tris(decyl)decan-1-aminium bromide
- N,N,N-tris(decyl)decan-1-aminium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique carbonate anion, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
93130-10-0 |
|---|---|
分子式 |
C81H168N2O3 |
分子量 |
1218.2 g/mol |
IUPAC名 |
tetrakis-decylazanium;carbonate |
InChI |
InChI=1S/2C40H84N.CH2O3/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h2*5-40H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChIキー |
DKOMQEWQBOPAFT-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.C(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


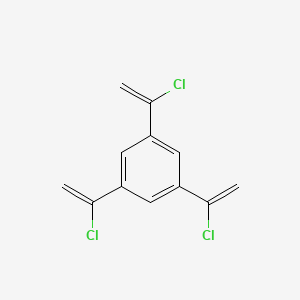
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
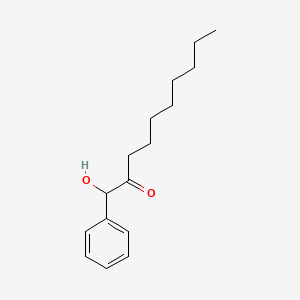
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
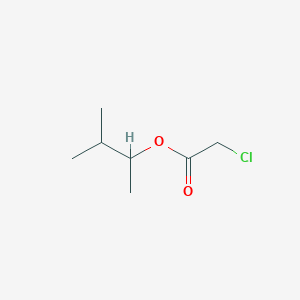
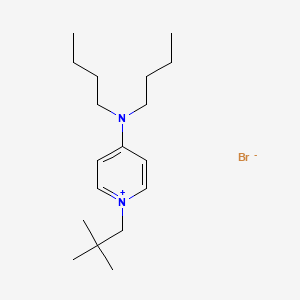
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
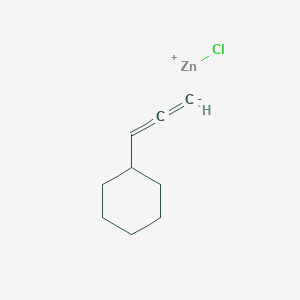
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
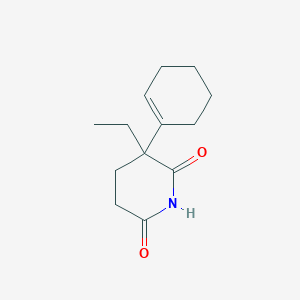
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
